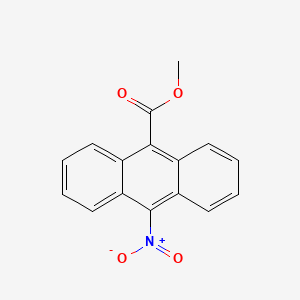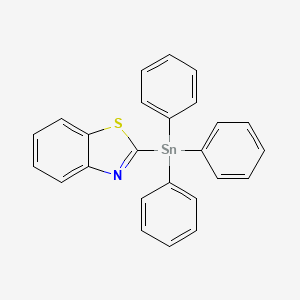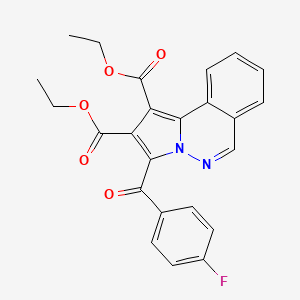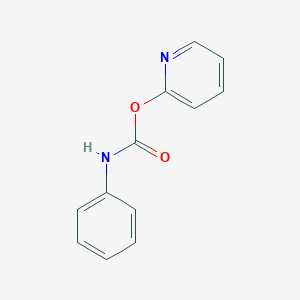
N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide is a chemical compound with the molecular formula C20H12Cl4N2O2 It is known for its unique structure, which includes two 2,5-dichlorophenyl groups attached to a terephthalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis(2,5-dichlorophenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 2,5-dichloroaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N1,N~4~-bis(2,5-dichlorophenyl)terephthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium hydroxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, methoxy-substituted derivatives can be formed with sodium methoxide.
Hydrolysis: The major products are terephthalic acid and 2,5-dichloroaniline.
Aplicaciones Científicas De Investigación
N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N1,N~4~-bis(2,5-dichlorophenyl)terephthalamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the presence of the dichlorophenyl groups, which enhance binding affinity through hydrophobic interactions and potential hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~4~-bis(4-aminophenyl)terephthalamide: Similar structure but with amino groups instead of dichlorophenyl groups.
N~1~,N~4~-bis(4-cyanophenyl)terephthalamide: Contains cyanophenyl groups instead of dichlorophenyl groups.
Uniqueness
N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide is unique due to the presence of the dichlorophenyl groups, which impart distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it particularly valuable in applications where these properties are advantageous .
Propiedades
Número CAS |
83390-13-0 |
|---|---|
Fórmula molecular |
C20H12Cl4N2O2 |
Peso molecular |
454.1 g/mol |
Nombre IUPAC |
1-N,4-N-bis(2,5-dichlorophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-5-7-15(23)17(9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-10-14(22)6-8-16(18)24/h1-10H,(H,25,27)(H,26,28) |
Clave InChI |
ATDLRIIHZLZYDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)



![2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol](/img/structure/B11946053.png)
![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)
![(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11946056.png)
![4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11946065.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid](/img/structure/B11946066.png)


![Benzene, [2-(methylthio)ethoxy]-](/img/structure/B11946082.png)

